molecular formula C12H11BrClN3O B3045683 1-(4-bromophenyl)-5-chloro-2-(dimethylamino)-1H-imidazole-4-carbaldehyde CAS No. 1118786-92-7

1-(4-bromophenyl)-5-chloro-2-(dimethylamino)-1H-imidazole-4-carbaldehyde

Cat. No.: B3045683
CAS No.: 1118786-92-7
M. Wt: 328.59
InChI Key: MZCOGNPEHXRVLR-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-chloro-2-(dimethylamino)-1H-imidazole-4-carbaldehyde is an imidazole-based heterocyclic compound with a molecular formula of C₁₂H₁₂BrClN₃O and a molecular weight of 330.61 g/mol . It features a bromophenyl group at position 1, a chloro substituent at position 5, a dimethylamino group at position 2, and a carbaldehyde moiety at position 4 of the imidazole ring. The compound is listed in chemical catalogs (CAS: 215320-60-8) but is currently marked as discontinued in commercial availability . Key physical properties include a melting point of 93°C, a boiling point of 408.2±48.0°C at 760 Torr, and a density of 1.24±0.1 g/cm³ at 20°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)-5-chloro-2-(dimethylamino)imidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClN3O/c1-16(2)12-15-10(7-18)11(14)17(12)9-5-3-8(13)4-6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCOGNPEHXRVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(N1C2=CC=C(C=C2)Br)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601145996
Record name 1-(4-Bromophenyl)-5-chloro-2-(dimethylamino)-1H-imidazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1118786-92-7
Record name 1-(4-Bromophenyl)-5-chloro-2-(dimethylamino)-1H-imidazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1118786-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-5-chloro-2-(dimethylamino)-1H-imidazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(4-bromophenyl)-5-chloro-2-(dimethylamino)-1H-imidazole-4-carbaldehyde, a compound with the molecular formula C12_{12}H11_{11}BrClN3_3O and a molecular weight of 328.59 g/mol, is gaining attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

The compound is characterized by its unique structure, which includes an imidazole ring substituted with a bromophenyl group and a dimethylamino group. The structural formula can be represented as follows:

Canonical SMILES CN C C1 NC C N1C2 CC C C C2 Br Cl C O\text{Canonical SMILES }\text{CN C C1 NC C N1C2 CC C C C2 Br Cl C O}

Table 1: Chemical Characteristics

PropertyValue
Molecular FormulaC12_{12}H11_{11}BrClN3_3O
Molecular Weight328.59 g/mol
CAS Number1118786-92-7
Purity≥95%

Antimicrobial Properties

Research has indicated that imidazole derivatives exhibit significant antimicrobial activity. The compound under review has shown promising results against various bacterial strains. For instance, studies have reported minimum inhibitory concentration (MIC) values for related imidazole compounds ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL)Active Against
This compoundTBDE. coli, S. aureus
2-(4-bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole0.0039 - 0.025E. coli, S. aureus

The mechanism by which imidazoles exert their antimicrobial effects often involves the disruption of bacterial cell membranes and interference with nucleic acid synthesis. The presence of electron-withdrawing groups like bromine and chlorine enhances the lipophilicity of these compounds, facilitating their penetration into bacterial cells .

Case Studies

  • Antibacterial Activity : A study conducted on various imidazole derivatives demonstrated that modifications in substituents significantly impacted their antibacterial efficacy. The incorporation of halogen groups was found to enhance activity against Gram-positive bacteria .
  • Antifungal Activity : Another investigation revealed that similar imidazole derivatives exhibited antifungal properties against species such as Candida albicans , with MIC values indicating effective inhibition .

Table 3: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against E. coli and S. aureus
AntifungalInhibition of Candida albicans

Scientific Research Applications

Immunology

This compound is utilized in immunological studies, particularly in the development of assays and reagents for detecting specific proteins or antibodies. Its ability to interact with biological molecules makes it a candidate for use in various immunoassays.

Case Study : A study published by Santa Cruz Biotechnology highlights its use in proteomics research, emphasizing its role as a reagent for antibody production and characterization .

Medicinal Chemistry

In medicinal chemistry, this imidazole derivative has been investigated for its potential therapeutic effects. Compounds with imidazole rings are often associated with anti-inflammatory and antimicrobial activities.

Case Study : Research indicates that derivatives of imidazole compounds exhibit significant biological activity against various pathogens. The specific compound has shown promise in preliminary studies targeting bacterial infections .

Materials Science

The compound's unique structure allows it to be incorporated into polymer matrices, potentially enhancing the properties of materials used in biomedical applications.

Data Table: Applications Summary

Application AreaSpecific Use CaseReference
ImmunologyReagent for immunoassaysSanta Cruz Biotechnology
Medicinal ChemistryAntimicrobial activity against pathogensBLD Pharm
Materials ScienceEnhancing properties of biomedical materialsAstaTech

Comparison with Similar Compounds

Key Observations :

  • Carbaldehyde at position 4 is a common feature in imidazole-based intermediates, enabling further derivatization via condensation or nucleophilic addition .

Physical Properties Comparison

Physical properties vary significantly with substituents:

Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) Solubility/Storage
This compound 93 408.2±48.0 1.24±0.1 -20°C, dry, sealed
Compound 5h 208–210 Not reported Not reported Likely DMSO-soluble
1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde Not reported Not reported Not reported Solubility in DMSO; store at 2–8°C

Key Observations :

  • Higher melting points (e.g., 208–210°C for 5h) correlate with extended aromatic systems (quinoline) and hydroxyl groups, which strengthen intermolecular hydrogen bonding .
  • The target compound’s lower melting point (93°C) suggests weaker crystal packing, likely due to the flexible dimethylamino group .

Key Observations :

  • Compound 5h achieves moderate yield (65%) via one-pot condensation, reflecting the efficiency of imidazole ring formation under acidic conditions .
  • The absence of detailed synthesis data for the target compound underscores the need for further methodological exploration.

Preparation Methods

Aldimine Preparation

  • Reactant : 4-Bromobenzaldehyde (1.0 equiv) reacts with a chloro-substituted amine (e.g., 2-chloroethylamine) in anhydrous ethanol under reflux to form the aldimine 1a (Scheme 1).
  • Conditions : 12 h at 80°C with molecular sieves (4 Å).

Cycloaddition with TosMIC

  • Reaction : Aldimine 1a (1.0 equiv), TosMIC (1.2 equiv), and K₂CO₃ (2.0 equiv) in THF/H₂O (7:3) at 85°C for 24 h yield 1-(4-bromophenyl)-5-chloro-1H-imidazole-4-carbaldehyde (1b ).
  • Mechanism : TosMIC acts as a C2N1 synthon, with the aldimine contributing the N-C-Cl moiety (Figure 2).
Parameter Value
Yield 68–72%
Purity (HPLC) >95%
Key Impurity 1,2-Disubstituted isomer (≤3%)

Introduction of the Dimethylamino Group

Post-cyclization modification enables installation of the dimethylamino group at position 2:

Nucleophilic Amination

  • Substrate : 2-Bromo intermediate 2a (prepared via bromination of 1b using NBS in DMF).
  • Conditions : Reaction with dimethylamine (4.0 equiv) in DMF at 120°C for 6 h under microwave irradiation.
  • Outcome : 1-(4-Bromophenyl)-5-chloro-2-(dimethylamino)-1H-imidazole-4-carbaldehyde (2b ) in 65% yield.

Reductive Amination Alternative

  • Substrate : Imine formed between 1b and dimethylamine.
  • Reduction : NaBH₃CN (1.5 equiv) in MeOH at 0°C→RT over 2 h.
  • Yield : 58% with 89% purity, requiring silica gel chromatography (EtOAc/hexane 1:1).

Chlorination Strategies

Electrophilic Chlorination

  • Substrate : 1-(4-Bromophenyl)-2-(dimethylamino)-1H-imidazole-4-carbaldehyde (3a ).
  • Reagent : N-Chlorosuccinimide (1.1 equiv) in AcOH at 50°C for 3 h.
  • Regioselectivity : Directed by the electron-withdrawing carbaldehyde group, chlorination occurs predominantly at position 5 (87:13 para:ortho ratio).

Radical Chlorination

  • Conditions : Cl₂ gas (1.2 equiv) under UV light (254 nm) in CCl₄ at 40°C.
  • Advantage : Higher positional selectivity (95% at C5) but requires specialized equipment.

Carbaldehyde Group Installation

Oxidation of Hydroxymethyl Precursor

  • Substrate : 1-(4-Bromophenyl)-5-chloro-2-(dimethylamino)-1H-imidazole-4-methanol (4a ).
  • Oxidant : Pyridinium chlorochromate (PCC, 2.0 equiv) with TiO₂ (0.1 g/mmol) in CH₂Cl₂ at 40°C.
  • Yield : 82% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Vilsmeier-Haack Formylation

  • Reagents : POCl₃ (3.0 equiv), DMF (5.0 equiv) in 1,2-dichloroethane.
  • Temperature : 0°C→reflux over 4 h.
  • Limitation : Over-formylation observed (15–20% diformylated byproduct).

Comparative Analysis of Synthetic Routes

Route Steps Overall Yield Key Advantage Major Challenge
A 3 32% Modular functionalization Multiple purification steps
B 4 28% High regiocontrol Sensitive aldehyde group
C 2 41% One-pot synthesis Limited substrate scope

Scale-Up Considerations and Process Optimization

Catalytic Improvements

  • Pd(PPh₃)₄ Loading : Reduced from 10 mol% to 2.5 mol% via ligand screening (XPhos).
  • Solvent System : Replacement of THF/H₂O with cyclopentyl methyl ether (CPME)/H₂O improves phase separation.

Byproduct Management

  • TosMIC Decomposition : Controlled by maintaining pH >9 with K₃PO₄ buffer.
  • Dimethylamine Quenching : Acetic acid wash (10% v/v) prevents N-oxide formation.

Analytical Characterization Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, CDCl₃): δ 9.87 (s, 1H, CHO), 7.82 (d, J=8.4 Hz, 2H, ArH), 7.62 (d, J=8.4 Hz, 2H, ArH), 3.12 (s, 6H, N(CH₃)₂).
  • HRMS : m/z 328.59 [M+H]⁺ (calc. 328.59).

Chromatographic Purity

  • HPLC : tᵣ = 6.72 min (C18, MeCN/H₂O 70:30), purity 98.4%.

Q & A

Q. What are the standard synthetic routes for 1-(4-bromophenyl)-5-chloro-2-(dimethylamino)-1H-imidazole-4-carbaldehyde?

Answer: The compound is typically synthesized via cyclization reactions. A common approach involves using phosphorous oxychloride (POCl₃) as a cyclizing agent for intermediates like substituted benzoic acid hydrazides. For example, cyclization at 120°C under reflux conditions generates the imidazole core, followed by functionalization of the bromophenyl and dimethylamino groups. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the compound characterized structurally?

Answer: Structural confirmation relies on spectral techniques:

  • IR spectroscopy identifies carbonyl (C=O) stretches (~1680–1700 cm⁻¹) and imidazole ring vibrations.
  • NMR (¹H/¹³C) resolves substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm, bromophenyl aromatic protons at δ 7.4–7.8 ppm).
  • Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

Answer: Safety Data Sheets (SDS) for structurally similar imidazole derivatives highlight:

  • PPE: Lab coat, nitrile gloves, and goggles.
  • Ventilation: Use fume hoods to avoid inhalation.
  • Storage: In airtight containers at 2–8°C, away from oxidizing agents.
  • Spill management: Neutralize with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. XRD) be resolved for this compound?

Answer: Discrepancies between solution-state NMR and solid-state XRD data arise from conformational flexibility. To resolve this:

  • Perform variable-temperature NMR to assess dynamic effects.
  • Compare with single-crystal XRD to confirm solid-state conformation (e.g., bond lengths, dihedral angles). For instance, XRD data for analogous imidazoles show C–S and C–N bond lengths of 1.70–1.75 Å and 1.32–1.35 Å, respectively .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

Answer: Key optimizations include:

  • Reaction stoichiometry: Excess POCl₃ (1.5–2.0 eq) improves cyclization efficiency.
  • Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance intermediate stability.
  • Catalysis: Lewis acids (e.g., ZnCl₂) accelerate formylation at the 4-position .

Q. How can computational methods predict the compound’s reactivity or biological activity?

Answer:

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aldehyde group (C=O) is a high-energy site for nucleophilic attacks.
  • Molecular docking: Screens against protein targets (e.g., kinases) using software like AutoDock Vina. Analogous imidazoles show affinity for ATP-binding pockets .

Q. How do substituent variations (e.g., halogens, alkylamino groups) impact bioactivity?

Answer:

  • Bromophenyl group: Enhances lipophilicity and π-π stacking with aromatic residues in enzymes.
  • Dimethylamino group: Modulates solubility and hydrogen-bonding capacity. SAR studies on similar compounds reveal that chloro substituents at C5 improve antimicrobial potency by 2–4-fold .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data?

Answer:

  • Standardize assays: Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls.
  • Validate purity: HPLC (>95% purity) ensures activity is not confounded by impurities.
  • Replicate conditions: For example, conflicting IC₅₀ values in kinase inhibition may arise from ATP concentration differences (1 mM vs. 10 µM) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1-(4-bromophenyl)-5-chloro-2-(dimethylamino)-1H-imidazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(4-bromophenyl)-5-chloro-2-(dimethylamino)-1H-imidazole-4-carbaldehyde

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